3-amino-N-(2-chlorophenyl)propanamide hydrochloride
Description
3-Amino-N-(2-chlorophenyl)propanamide hydrochloride is a halogenated amide derivative characterized by a propanamide backbone with a 2-chlorophenyl group attached to the amide nitrogen and an amino group at the β-position. This compound is primarily utilized in non-medical industrial and scientific research contexts, such as in the synthesis of polyimide precursors or as a ligand in coordination chemistry due to its amide functionality . Its molecular structure facilitates hydrogen bonding (N–H···O) and C–H···O interactions, which influence its crystallinity and stability .
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHRKJLNQDNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chlorophenyl)propanamide hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 3-amino-N-(2-chlorophenyl)propanamide hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chlorophenyl)propanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
3-amino-N-(2-chlorophenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-N-(2-chloro-4-methylphenyl)propanamide Hydrochloride (CAS 1251924-84-1)
- Structural Difference : Incorporates a methyl group at the 4-position of the phenyl ring.
- Physicochemical Properties: Molecular Weight: 249.13 g/mol . Applications: Used in industrial research, particularly in polymer synthesis.
- Key Distinction : The methyl substitution may reduce solubility in polar solvents but increase lipophilicity, impacting its utility in hydrophobic matrices .
3-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride (CAS 1435804-80-0)
- Structural Difference : Replaces the phenyl group with a 3-methyl-1,2,4-oxadiazole ring.
- Physicochemical Properties :
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structural Difference: Substitutes the amino group with a chlorine atom and introduces a methoxy group on the phenyl ring.
- Physicochemical Properties :
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structural Difference : Features a phenethyl group with a 3-chloro substitution and a bulky 4-isobutylphenyl moiety.
- Physicochemical Properties: Synthesized via reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .
- Key Distinction : The extended hydrophobic chain may improve membrane permeability but reduce aqueous solubility .
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
- Structural Difference : Substitutes the 2-chlorophenyl group with a 4-fluorobenzyl moiety and adds an N-methyl group.
- Physicochemical Properties :
- Key Distinction : Fluorine’s inductive effects increase metabolic stability and bioavailability compared to chlorine-containing analogs .
Biological Activity
3-Amino-N-(2-chlorophenyl)propanamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a propanamide backbone with an amino group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 202.64 g/mol. The unique structural attributes contribute to its biological activities, making it a valuable candidate for further investigation.
Biological Activities
Research indicates that 3-amino-N-(2-chlorophenyl)propanamide hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest the compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM depending on the strain tested.
- Anticancer Properties : The compound has shown potential anticancer effects through mechanisms that may involve the modulation of specific enzymes and receptors involved in cancer cell proliferation and survival.
- Neurotransmitter Interactions : Due to its structural similarity to neurotransmitters like glutamate, there is ongoing research into its effects on neurotransmitter systems, which could have implications for neurological disorders.
The mechanism of action for 3-amino-N-(2-chlorophenyl)propanamide hydrochloride involves interactions with biological targets such as enzymes and receptors. Key points include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity to target sites.
- Hydrophobic Interactions : The chlorophenyl group allows for hydrophobic interactions that can stabilize the binding to proteins or receptors involved in cellular signaling pathways.
- Enzyme Modulation : Initial findings suggest that the compound may influence enzyme activity related to metabolic pathways critical in both microbial resistance and cancer progression.
Research Applications
3-Amino-N-(2-chlorophenyl)propanamide hydrochloride serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a building block in synthesizing more complex pharmaceutical compounds aimed at treating infections or cancer.
- Organic Synthesis : The compound acts as an intermediate in various organic synthesis processes, facilitating the development of novel chemical entities.
- Industrial Applications : In addition to its research applications, it is employed in producing specialty chemicals and as a reagent in industrial processes.
Antimicrobial Efficacy Study
A study examined the antimicrobial efficacy of the compound against several bacterial strains. The results indicated:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings highlight the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.
Anticancer Activity Assessment
In another study focusing on anticancer properties, 3-amino-N-(2-chlorophenyl)propanamide hydrochloride was tested against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. What are the recommended methods for synthesizing 3-amino-N-(2-chlorophenyl)propanamide hydrochloride with high yield and purity?
Methodological Answer: The synthesis typically involves a two-step process:
Acylation Reaction : React 3-aminopropanoic acid derivatives (e.g., methyl ester) with 2-chlorophenylamine in the presence of a coupling agent like EDCI/HOBt. Maintain a molar ratio of 1:1.2 (amine to acid derivative) in anhydrous DMF at 0–5°C for 4 hours.
Hydrochloride Salt Formation : Treat the free base with HCl gas in dry diethyl ether, followed by recrystallization in ethanol/water (70:30 v/v) to achieve >85% purity.
Key Parameters :
Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Use DMSO-d₆ to resolve amine (-NH₂) and amide (-CONH-) protons. Expected shifts: δ 2.5–3.0 ppm (methylene groups), δ 7.2–7.8 ppm (aromatic protons).
- X-ray Crystallography : Resolve stereochemical ambiguities; lattice parameters reported for analogs (e.g., Acta Cryst. Sect. E: a = 7.21 Å, b = 10.34 Å) .
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
Methodological Answer:
- Standardized Assays : Use fixed IC₅₀ measurement conditions (e.g., 72-hour exposure in HepG2 cells, 10% FBS).
- Computational Analysis :
- CoMFA (Comparative Molecular Field Analysis) : Identify steric/electrostatic determinants of activity variations (e.g., logP differences >0.5 correlate with 30% potency shifts).
- Docking Studies : Compare binding affinities across protein isoforms (e.g., kinase X vs. Y).
- Meta-Analysis : Aggregate data from ≥3 independent studies with stringent inclusion criteria (e.g., p < 0.05, n ≥ 3 replicates) .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
Methodological Answer:
- Lyophilization : Prepare lyophilisates with 5% trehalose (w/v); reconstitute in PBS (pH 7.4) for immediate use.
- Stabilization Additives : Include 0.01% ascorbic acid to prevent oxidation (t₁/₂ increases from 8 to 72 hours at 25°C).
- Accelerated Stability Testing :
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral separation methods are effective?
Methodological Answer:
- Impact : Enantiomers may show 10–100x differences in receptor binding (e.g., R-form inhibits Enzyme A at IC₅₀ = 50 nM vs. S-form IC₅₀ = 5 µM).
- Separation Methods :
Q. Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s enzyme inhibition kinetics?
Methodological Answer:
- Negative Controls :
- Substrate-only wells (no inhibitor).
- Heat-denatured enzyme (confirm activity loss).
- Positive Controls :
- Known inhibitors (e.g., staurosporine for kinases).
- Data Normalization :
Q. How should researchers address batch-to-batch variability in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
